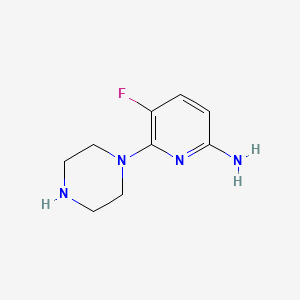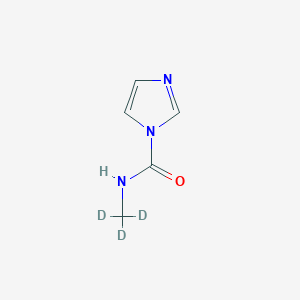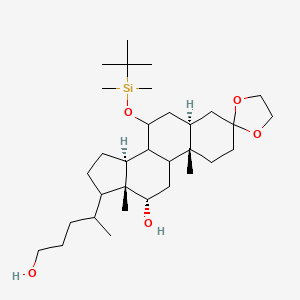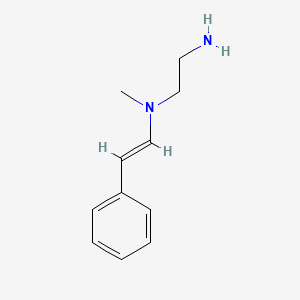
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is a chemical compound known for its role as an impurity in Colesevelam, a medication used to reduce elevated low-density lipoprotein (LDL) cholesterol in patients with primary hyperlipidemia and to improve glycemic control in patients with type 2 diabetes . This compound is characterized by its unique structure, which includes a decylamino group and a trimethylammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide typically involves the reaction of a decylamine derivative with a trimethylammonium compound under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrobromic acid, bromine, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different brominated organic compounds .
Scientific Research Applications
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an impurity marker in the production of Colesevelam.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide involves its interaction with biological molecules, particularly in the context of its role as an impurity in Colesevelam. The compound may interact with cellular membranes and proteins, influencing their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and glycemic control pathways .
Comparison with Similar Compounds
Similar Compounds
Colesevelam: The primary compound in which 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is found as an impurity.
Other Quaternary Ammonium Compounds: Similar in structure and function, these compounds also possess a trimethylammonium group and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure, which includes a decylamino group and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C19H44Br2N2 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
6-(decylamino)hexyl-trimethylazanium;bromide;hydrobromide |
InChI |
InChI=1S/C19H43N2.2BrH/c1-5-6-7-8-9-10-11-14-17-20-18-15-12-13-16-19-21(2,3)4;;/h20H,5-19H2,1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
QZSDFHUIVGPKIS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCNCCCCCC[N+](C)(C)C.Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

